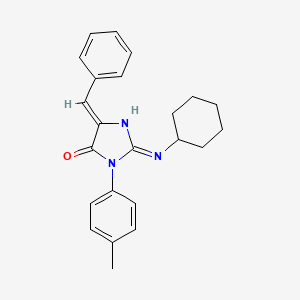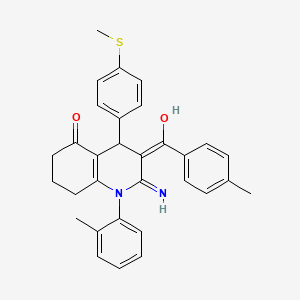
(5Z)-5-benzylidene-2-(cyclohexylamino)-3-(4-methylphenyl)imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-benzylidene-2-(cyclohexylamino)-3-(4-methylphenyl)imidazol-4-one is a synthetic organic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes a benzylidene group, a cyclohexylamino group, and a 4-methylphenyl group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-benzylidene-2-(cyclohexylamino)-3-(4-methylphenyl)imidazol-4-one typically involves the condensation of appropriate aldehydes and amines with imidazole derivatives. One common method includes the reaction of 4-methylbenzaldehyde with cyclohexylamine in the presence of a base, followed by cyclization with an imidazole derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and purification methods is tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
(5Z)-5-benzylidene-2-(cyclohexylamino)-3-(4-methylphenyl)imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of imidazole oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds with various functional groups.
科学的研究の応用
(5Z)-5-benzylidene-2-(cyclohexylamino)-3-(4-methylphenyl)imidazol-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (5Z)-5-benzylidene-2-(cyclohexylamino)-3-(4-methylphenyl)imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(5Z)-5-benzylidene-2-(cyclohexylamino)-3-phenylimidazol-4-one: Similar structure but lacks the 4-methyl group on the phenyl ring.
(5Z)-5-benzylidene-2-(cyclohexylamino)-3-(4-chlorophenyl)imidazol-4-one: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
(5Z)-5-benzylidene-2-(cyclohexylamino)-3-(4-methoxyphenyl)imidazol-4-one: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The uniqueness of (5Z)-5-benzylidene-2-(cyclohexylamino)-3-(4-methylphenyl)imidazol-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-methyl group on the phenyl ring may enhance its binding affinity to certain molecular targets, making it more effective in specific applications compared to its analogs.
特性
分子式 |
C23H25N3O |
|---|---|
分子量 |
359.5 g/mol |
IUPAC名 |
(5Z)-5-benzylidene-2-cyclohexylimino-3-(4-methylphenyl)imidazolidin-4-one |
InChI |
InChI=1S/C23H25N3O/c1-17-12-14-20(15-13-17)26-22(27)21(16-18-8-4-2-5-9-18)25-23(26)24-19-10-6-3-7-11-19/h2,4-5,8-9,12-16,19H,3,6-7,10-11H2,1H3,(H,24,25)/b21-16- |
InChIキー |
ZRCUIRJXFACFGA-PGMHBOJBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/NC2=NC4CCCCC4 |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)NC2=NC4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-2-(4-chloro-3-methylanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B15284221.png)
![(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B15284236.png)
![5,7-Dibromo-2-hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B15284243.png)
![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B15284265.png)
![N-[2,2,2-trichloro-N-(4-fluorophenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B15284272.png)

![1-(4-chlorophenyl)-2-({4-ethyl-5-[(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B15284275.png)

![(5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284293.png)
![(5Z)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B15284298.png)
![N-(4-ethoxyphenyl)-2-{5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B15284305.png)
![5-(4-chlorophenyl)-7-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15284308.png)

![(5Z)-2-(4-chloroanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284320.png)
